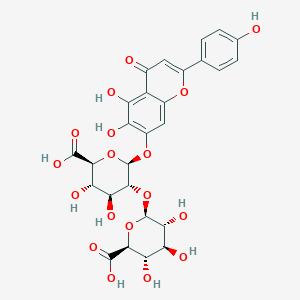![molecular formula C16H18N4O5 B12098314 2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-His-Gly-OH is a synthetic peptide composed of histidine and glycine. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Peptides like Z-His-Gly-OH are known for their specificity, safety, tolerability, and efficacy, making them excellent candidates for novel therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Gly-OH typically involves the protection of functional groups to prevent unwanted reactions. One common method starts with the protection of the carboxyl group of Boc-His(Bn)-OH in the form of a methyl ester. This protected histidine analogue is then coupled with methanol using carbonyl diimidazole as a coupling reagent . Another method involves the use of solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain .
Industrial Production Methods
Industrial production of peptides like Z-His-Gly-OH often employs automated peptide synthesizers that utilize solid-phase peptide synthesis. This method is scalable and allows for the efficient production of large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Z-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group or other functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl diimidazole for coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired modification .
Major Products
The major products formed from these reactions include various protected and deprotected forms of Z-His-Gly-OH, as well as derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Z-His-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antimicrobial, cell-penetrating, and metal-chelating properties.
Industry: Utilized in the development of biosensors and other industrial applications.
Mecanismo De Acción
The mechanism of action of Z-His-Gly-OH involves its ability to interact with biological membranes and proteins. The imidazole ring of histidine can coordinate with metal ions, while the glycine residue provides flexibility to the peptide chain. This allows Z-His-Gly-OH to penetrate cells, scavenge radicals, and exert antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-OH: A simpler peptide with similar applications in peptide synthesis.
Gly-His: Another peptide with similar biological activities but lacking the Z protecting group.
L-Carnosine: A dipeptide with similar antioxidant and metal-chelating properties.
Uniqueness
Z-His-Gly-OH is unique due to the presence of the Z protecting group, which enhances its stability and allows for selective deprotection and modification. This makes it a versatile building block in peptide synthesis and a valuable tool in scientific research.
Propiedades
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBPFKDIAQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)




![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
